Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone
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Overview
Description
Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone is a synthetic chemical compound characterized by the presence of a pyridazine ring, a trifluoromethyl-thiazole moiety, and a piperidine fragment. This compound has gained attention for its diverse applications in scientific research and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone typically involves a multistep reaction process:
Formation of the pyridazine ring: : Starting materials containing suitable substituents are cyclized under specific conditions to form the pyridazine ring.
Incorporation of the trifluoromethyl-thiazole group:
Piperidine ring formation: : The piperidine ring is typically synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Final coupling: : The previously formed rings are coupled together using various coupling reagents and methods, such as amide bond formation or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound generally involve scaling up laboratory protocols to ensure consistency, yield, and purity. The use of high-throughput reaction platforms, flow chemistry, and optimized purification techniques like recrystallization and column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: : Reductive reactions, often employing agents like sodium borohydride, can reduce the functional groups within the compound.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl or thiazole groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, organometallics
Major Products Formed
Oxidized derivatives: Result from oxidation reactions.
Reduced derivatives: Result from reduction reactions.
Substituted products: Result from nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone has significant applications in various fields:
Chemistry
Used as a building block in organic synthesis.
Acts as a precursor for developing new heterocyclic compounds.
Biology
Studied for its interaction with biological macromolecules.
Used in assays to understand enzyme inhibition or activation mechanisms.
Medicine
Investigated for its potential therapeutic effects.
Explored as a candidate for drug development in treating specific diseases.
Industry
Utilized in the development of new materials with specific properties.
Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering conformational states of proteins, leading to changes in cellular processes. The specific pathways affected depend on the particular application or biological system under study.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: : Share the pyridazine ring but differ in substituents and biological activity.
Trifluoromethyl-thiazole compounds: : Contain similar thiazole structures but with varied side chains and functions.
Piperidine-based molecules: : Feature the piperidine ring, often with different attached functional groups.
Unique Characteristics
The unique combination of pyridazine, trifluoromethyl-thiazole, and piperidine rings.
Enhanced chemical stability and specific reactivity profiles.
Distinct biological activities due to the interplay of its functional groups.
Pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone stands out due to its specific arrangement of functional groups, which confer unique properties and applications not found in other related compounds.
Properties
IUPAC Name |
pyridazin-4-yl-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4OS/c15-14(16,17)11-8-23-12(20-11)10-2-1-5-21(7-10)13(22)9-3-4-18-19-6-9/h3-4,6,8,10H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJCTLRAUCHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=NC=C2)C3=NC(=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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